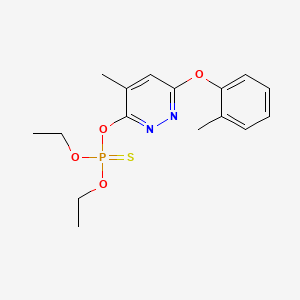
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group, diethyl ester groups, and a pyridazinyl moiety substituted with methyl and methylphenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester typically involves multiple steps. The process begins with the preparation of the pyridazinyl moiety, followed by the introduction of the phosphorothioate group and diethyl ester groups. Common reagents used in the synthesis include phosphorus trichloride, diethyl phosphite, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and yield while minimizing the risk of exposure to hazardous chemicals. The industrial process also incorporates purification steps, such as distillation and recrystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions include phosphorothioate oxides, phosphine derivatives, and substituted esters. These products retain the core structure of the original compound while exhibiting different chemical properties.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of pest populations in agricultural settings. The pathways involved in its mechanism of action include the inhibition of acetylcholinesterase and other critical enzymes.
Comparison with Similar Compounds
Similar Compounds
Parathion: Another organophosphorus compound with similar pesticidal properties.
Malathion: Known for its use in agriculture and public health for pest control.
Chlorpyrifos: Widely used as an insecticide with a similar mechanism of action.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(4-methyl-6-(2-methylphenoxy)-3-pyridazinyl) ester is unique due to its specific structural features, such as the pyridazinyl moiety and the combination of methyl and methylphenoxy groups. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other organophosphorus compounds.
Properties
CAS No. |
53605-22-4 |
|---|---|
Molecular Formula |
C16H21N2O4PS |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diethoxy-[4-methyl-6-(2-methylphenoxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H21N2O4PS/c1-5-19-23(24,20-6-2)22-16-13(4)11-15(17-18-16)21-14-10-8-7-9-12(14)3/h7-11H,5-6H2,1-4H3 |
InChI Key |
PHPWLJQJRTZBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1C)OC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















